

Application Notes and Protocols: Cetyl Myristoleate in the Collagen-Induced Arthritis Mouse Model

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Compound of Interest

Compound Name: Myristoleate

Cat. No.: B1240118

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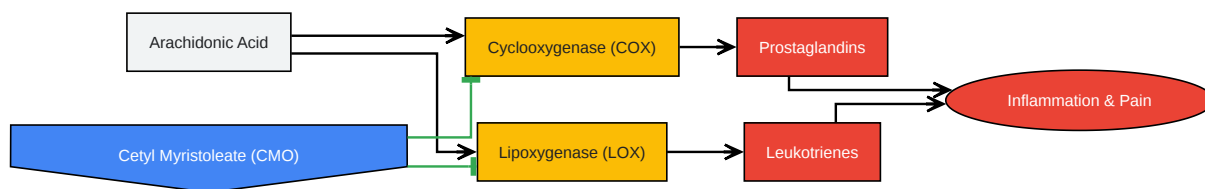
For Researchers, Scientists, and Drug Development Professionals

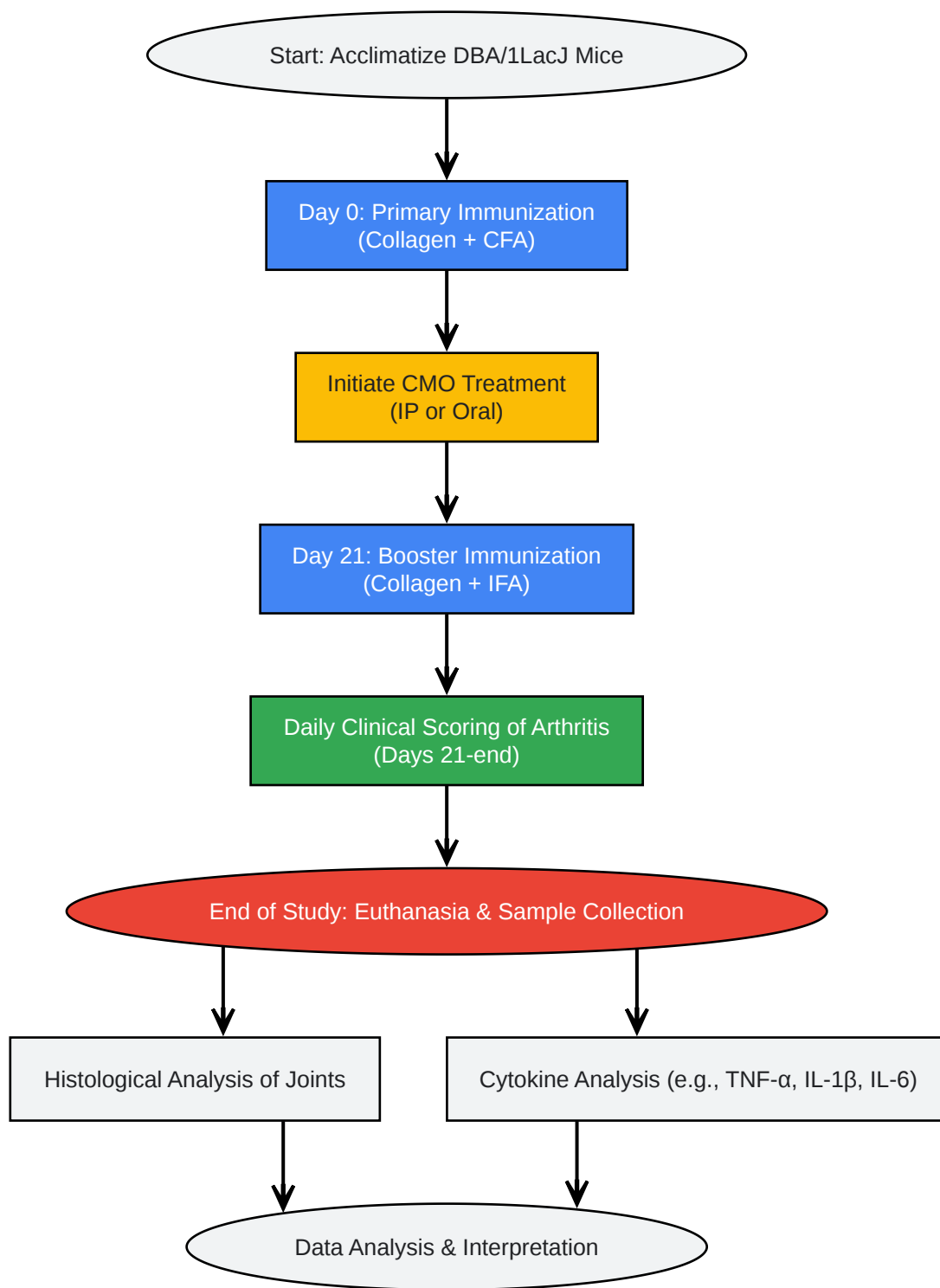
Introduction

Collagen-induced arthritis (CIA) in mice is a widely utilized and relevant animal model for the study of human rheumatoid arthritis (RA). It mirrors many of the immunological and pathological characteristics of the human disease, making it an invaluable tool for evaluating potential therapeutic agents. Cetyl **myristoleate** (CMO), a cetyl ester of myristoleic acid, has been investigated for its anti-inflammatory and anti-arthritic properties. These application notes provide detailed protocols and data for the use of CMO in the CIA mouse model, based on available scientific literature.

Proposed Mechanism of Action

The primary proposed mechanism of action for cetyl **myristoleate** in ameliorating arthritis is through the modulation of the arachidonic acid cascade. It is suggested that CMO inhibits the activity of key enzymes, cyclooxygenase (COX) and lipoxygenase (LOX), leading to a reduction in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.^[1] This action helps to decrease the inflammatory response within the joints, thereby alleviating pain and swelling.





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References

- 1. The minimal effective dose of cis-9-cetylmyristoleate (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
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